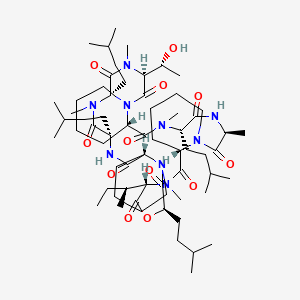
Decatransin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decatransin is a novel cyclic decadepsipeptide isolated from the fungus Chaetosphaeria tulasneorum. It has shown potent bioactivity on mammalian and yeast cells by inhibiting protein translocation at the Sec61/SecYEG translocon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decatransin is primarily isolated from natural sources, specifically the fungus Chaetosphaeria tulasneorum. The isolation process involves culturing the fungus and extracting the compound using organic solvents . Detailed synthetic routes for this compound have not been extensively documented, but its isolation from natural sources remains the primary method of preparation.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in research laboratories through the cultivation of Chaetosphaeria tulasneorum and subsequent extraction and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Decatransin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different bioactivities and properties compared to the parent compound .
Applications De Recherche Scientifique
Decatransin has a wide range of scientific research applications, including:
Mécanisme D'action
Decatransin exerts its effects by inhibiting the Sec61/SecYEG translocon, a conserved protein-conducting channel involved in the translocation and insertion of proteins into the endoplasmic reticulum or plasma membrane . The compound binds to the translocon, preventing the translocation of nascent polypeptides and disrupting protein synthesis . This inhibition occurs independently of the translating ribosome, making this compound a unique inhibitor of protein translocation .
Comparaison Avec Des Composés Similaires
Decatransin is similar to other translocation inhibitors, such as cotransin, apratoxin, ipomoeassin, and mycolactone . it has distinct properties that set it apart:
Propriétés
Formule moléculaire |
C63H109N9O12 |
|---|---|
Poids moléculaire |
1184.6 g/mol |
Nom IUPAC |
(3R,6S,9S,16S,19S,22S,29S,32S,35S,38S)-6-[(2S)-butan-2-yl]-29-[(1R)-1-hydroxyethyl]-7,16,20,30,33-pentamethyl-3,19,32,35-tetrakis(3-methylbutyl)-4-oxa-1,7,14,17,20,27,30,33,36-nonazatetracyclo[36.4.0.09,14.022,27]dotetracontane-2,5,8,15,18,21,28,31,34,37-decone |
InChI |
InChI=1S/C63H109N9O12/c1-17-42(10)52-63(83)84-51(34-30-41(8)9)61(81)70-35-21-18-24-47(70)55(75)65-45(31-27-38(2)3)57(77)67(14)48(33-29-40(6)7)58(78)69(16)53(44(12)73)62(82)72-37-23-20-25-49(72)59(79)66(13)46(32-28-39(4)5)54(74)64-43(11)56(76)71-36-22-19-26-50(71)60(80)68(52)15/h38-53,73H,17-37H2,1-16H3,(H,64,74)(H,65,75)/t42-,43-,44+,45-,46-,47-,48-,49-,50-,51+,52-,53-/m0/s1 |
Clé InChI |
MKWDSBQRULFCIE-TYSZULMKSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N3CCCC[C@H]3C(=O)N([C@H](C(=O)N[C@H](C(=O)N4CCCC[C@H]4C(=O)N1C)C)CCC(C)C)C)[C@@H](C)O)C)CCC(C)C)C)CCC(C)C)CCC(C)C |
SMILES canonique |
CCC(C)C1C(=O)OC(C(=O)N2CCCCC2C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N3CCCCC3C(=O)N(C(C(=O)NC(C(=O)N4CCCCC4C(=O)N1C)C)CCC(C)C)C)C(C)O)C)CCC(C)C)C)CCC(C)C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)
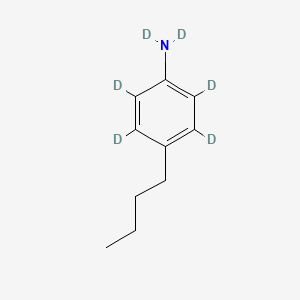
![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)
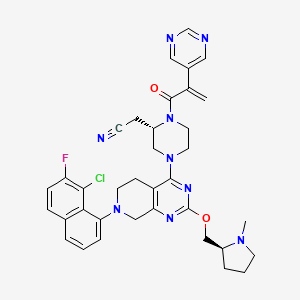
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)



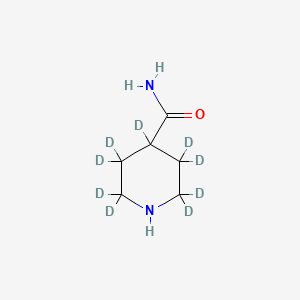
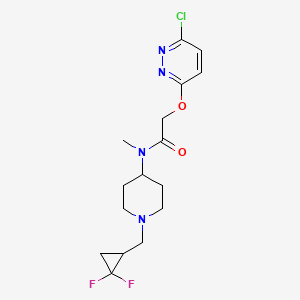
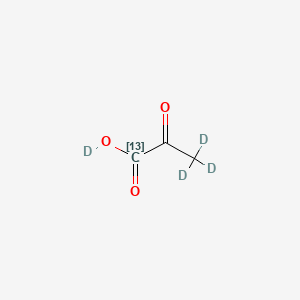
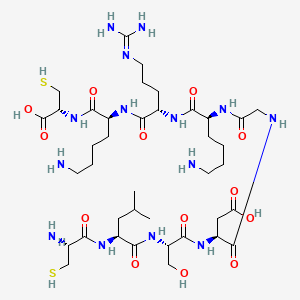
![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
